3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

3,3-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 903327-95-7) is a synthetic small molecule (MW 349.4 g/mol, C21H23N3O2) belonging to the oxoquinazolinyl-butanamide class. Its structure comprises a 2-methyl-4-oxo-3,4-dihydroquinazolinone core linked via a para-substituted phenyl ring to a 3,3-dimethylbutanamide side chain.

Molecular Formula C21H23N3O2
Molecular Weight 349.434
CAS No. 903327-95-7
Cat. No. B2708574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide
CAS903327-95-7
Molecular FormulaC21H23N3O2
Molecular Weight349.434
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC(C)(C)C
InChIInChI=1S/C21H23N3O2/c1-14-22-18-8-6-5-7-17(18)20(26)24(14)16-11-9-15(10-12-16)23-19(25)13-21(2,3)4/h5-12H,13H2,1-4H3,(H,23,25)
InChIKeyYKWMMQVGXMUSPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 903327-95-7): Chemical Identity and Compound-Class Context for Procurement Evaluation


3,3-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 903327-95-7) is a synthetic small molecule (MW 349.4 g/mol, C21H23N3O2) belonging to the oxoquinazolinyl-butanamide class [1]. Its structure comprises a 2-methyl-4-oxo-3,4-dihydroquinazolinone core linked via a para-substituted phenyl ring to a 3,3-dimethylbutanamide side chain. The quinazolinone scaffold is historically associated with diverse pharmacological activities including kinase inhibition, GPCR modulation, and ion channel blockade [2]. This compound is catalogued in PubChem (CID 7294829) and appears in the Harvard Medical School screening collection under synonym HMS3523F18, indicating its inclusion in broad biological screening programs [1].

Why Generic Quinazolinone Substitution Is Insufficient: Structural Specificity of 3,3-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 903327-95-7)


Within the oxoquinazolinyl-butanamide series, minor structural perturbations produce substantial differences in target engagement and physicochemical properties. The 3,3-dimethylbutanamide terminus of this compound introduces a sterically demanding tert-butyl-like moiety that is absent in closely related analogs such as 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 904272-47-5, which bears an isopropyl-capped amide rather than a tert-butyl-capped amide) . This steric difference influences lipophilicity (XLogP3 = 3 for the target compound versus a predicted lower value for the 3-methyl analog), H-bond donor/acceptor topology, and metabolic stability [1][2]. The patent literature on oxoquinazolinyl-butanamide tankyrase inhibitors (WO2015014442A1; US9901577B2) explicitly demonstrates that modification of the amide terminus R-group switches inhibitor potency by orders of magnitude across TNKS1, TNKS2, and PARP-1, a phenomenon attributable to differential occupancy of the nicotinamide-binding pocket [3]. Consequently, the assumption that any quinazolinone-butanamide congener can substitute for CAS 903327-95-7 in a biological assay without re-optimization is not supported by the structure–activity relationship (SAR) precedent in this chemical series.

Quantitative Differentiation Evidence: 3,3-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 903327-95-7) Versus Closest Structural Analogs


Structural Differentiation: Steric Bulk at the Butanamide Terminus (tert-Butyl vs. Isopropyl)

The target compound (CAS 903327-95-7) bears a 3,3-dimethylbutanamide side chain, which presents a quaternary tert-butyl carbon at the β-position of the amide. The closest catalogued analog, 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 904272-47-5), bears a 3-methylbutanamide side chain with an isopropyl terminus (secondary carbon) . The tert-butyl group introduces greater steric hindrance (Taft Es parameter approximately −1.54 for tert-butyl vs. approximately −0.47 for isopropyl; a difference of approximately 3.3-fold in steric substituent constant) [1]. In the context of the oxoquinazolinyl-butanamide tankyrase inhibitor patent series (US9901577B2), analogous modifications at the amide terminus are documented to alter TNKS1 IC50 values from sub-nanomolar to micromolar range, establishing that steric occupancy of the enzyme's hydrophobic pocket is a critical potency determinant [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Lipophilicity and Predicted Permeability Differentiation (XLogP3 = 3)

The computed partition coefficient (XLogP3 = 3) of CAS 903327-95-7 places it within the optimal range for passive membrane permeability (Lipinski's Rule of Five recommends logP ≤ 5) while maintaining sufficient lipophilicity for hydrophobic pocket engagement [1]. By comparison, the chloro-substituted analog N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide (CAS 899969-00-7, MW 383.9) is expected to exhibit higher lipophilicity due to the electron-withdrawing chlorine atom, potentially shifting its ADME profile toward higher protein binding and altered clearance . The sulfonamide analog CAS 898439-12-8 contains additional polar surface area (predicted TPSA > 100 Ų) which would reduce membrane permeability relative to the target compound (TPSA = 61.8 Ų) [1]. These computed differences are directly relevant for users selecting compounds for cell-based versus biochemical assays, where permeability requirements differ substantially [2].

ADME Drug-likeness Permeability

Rotatable Bond Count and Conformational Pre-organization Relative to Higher-Molecular-Weight Quinazolinone Analogs

CAS 903327-95-7 possesses 4 rotatable bonds and a molecular weight of 349.4 g/mol (heavy atom count = 26), yielding a rotatable bond fraction of 0.15 (rotatable bonds / heavy atom count) [1]. In contrast, many biologically characterized quinazolinone derivatives — particularly antifolate thymidylate synthase inhibitors bearing the 2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl scaffold (e.g., CB 30865 and related compounds) — contain 8–14 rotatable bonds with molecular weights exceeding 500 g/mol, resulting in higher conformational entropy penalties upon target binding [2]. The relatively low rotatable bond count of CAS 903327-95-7 implies a more restricted conformational ensemble, which may translate to a more favorable entropic contribution to binding free energy, provided the preferred solution conformation is complementary to the target binding site [3]. This property differentiates it from larger, more flexible quinazolinone-based probes.

Ligand Efficiency Conformational Analysis Fragment-Based Drug Design

Patent Landscape Positioning: Oxoquinazolinyl-Butanamide Scaffold as Privileged Tankyrase/PARP Chemotype

The oxoquinazolinyl-butanamide chemotype to which CAS 903327-95-7 belongs is claimed in Merck Patent GmbH's US 9,901,577 B2 (WO2015014442A1) as an inhibitor of tankyrase 1, tankyrase 2, and PARP-1, with demonstrated utility in cancer, multiple sclerosis, cardiovascular disease, and inflammation [1]. Within this patent, exemplified compounds achieve TNKS1 IC50 values ranging from 0.0973 nM to 0.596 nM in biochemical assays (BindingDB entries BDBM50446537 and BDBM259537, corresponding to US9505749 compounds that share the core oxoquinazolinyl-butanamide scaffold but differ in peripheral substitution) [2][3]. While CAS 903327-95-7 itself is not explicitly exemplified in the published patent examples, its core scaffold identity with the claimed series establishes it as a structural member of a biologically validated chemotype. In contrast, quinazolinone derivatives lacking the butanamide linker (e.g., simple 3-aryl-quinazolin-4-ones) are historically associated with entirely distinct target profiles including GABA-A receptor modulation, EGFR kinase inhibition, and α1-adrenoceptor antagonism [4], underscoring that the butanamide appendage is a critical pharmacophoric determinant for tankyrase/PARP activity.

Tankyrase Inhibition PARP Wnt Signaling Oncology

Recommended Application Scenarios for 3,3-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 903327-95-7) Based on Available Evidence


Tankyrase/PARP Inhibitor Screening and SAR Expansion

Based on the oxoquinazolinyl-butanamide scaffold's established tankyrase/PARP-1 inhibitory activity as documented in US 9,901,577 B2 [1], CAS 903327-95-7 is most rationally deployed as a screening compound within tankyrase (TNKS1/TNKS2) or PARP-1 biochemical assays. The 3,3-dimethylbutanamide terminus distinguishes it from patent-exemplified analogs (which predominantly feature elaborated heterocyclic amides), enabling exploration of steric tolerance within the nicotinamide-binding pocket. Users should benchmark against known tankyrase inhibitors with published IC50 values in the 0.1–0.6 nM range [2] to quantify the potency impact of the minimalist tert-butyl cap.

Control Compound for Physicochemical Property Benchmarking in Quinazolinone Series

With its balanced profile of XLogP3 = 3, TPSA = 61.8 Ų, and only 4 rotatable bonds (all computed via PubChem [3]), CAS 903327-95-7 can serve as a reference compound for calibrating ADME assays (e.g., PAMPA permeability, microsomal stability, plasma protein binding) within quinazolinone lead optimization programs. Its moderate lipophilicity and low rotatable bond count make it a suitable 'middle-ground' comparator when evaluating the property impact of more polar (sulfonamide) or more lipophilic (chloro-substituted) analogs .

Fragment-Efficiency Baseline for Structure-Based Drug Design

The relatively low molecular weight (349.4 g/mol) and limited conformational flexibility (4 rotatable bonds) of CAS 903327-95-7 position it as a suitable reference point for ligand efficiency calculations (e.g., LE = 1.4 × pIC50 / heavy atom count) in fragment-to-lead campaigns targeting kinases or PARP family enzymes [3]. Researchers can use this compound to establish a baseline for efficiency metrics against which more elaborated analogs are compared, consistent with fragment-based drug design principles [4].

HTS Library Annotation and Chemogenomics Profiling

The presence of CAS 903327-95-7 in the Harvard Medical School screening collection (synonym HMS3523F18) [3] indicates its suitability for broad chemogenomics profiling. Its oxoquinazolinyl-butanamide chemotype places it within a biologically annotated chemical space (tankyrase/PARP/Wnt pathway) [1], making it valuable for phenotypic screening hit triage: active hits bearing this scaffold can be rapidly contextualized against the tankyrase literature, accelerating target deconvolution relative to hits from unannotated chemical classes.

Quote Request

Request a Quote for 3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.